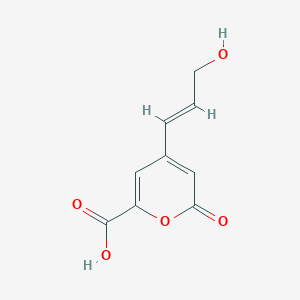

Arabidopyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+ |

InChI Key |

JZWUYCGDMCRRTE-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(OC1=O)C(=O)O)/C=C/CO |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Monolignol Biosynthesis Pathway in Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Arabidopyl alcohol" is not a recognized term in plant biochemistry. This guide focuses on the biosynthesis of monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol) in the model plant Arabidopsis thaliana, which are the primary alcohol precursors for lignin synthesis.

Introduction

The phenylpropanoid pathway is a crucial metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites. A central branch of this pathway leads to the production of monolignols, which are the monomeric building blocks of the complex lignin polymer. Lignin provides structural integrity to the plant cell wall, facilitates water transport, and acts as a defense mechanism against pathogens. In Arabidopsis thaliana, the three primary monolignols synthesized are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to H- (p-hydroxyphenyl), G- (guaiacyl), and S- (syringyl) lignin units, respectively. Understanding and manipulating this pathway is of significant interest for improving biomass for biofuels, enhancing forage digestibility, and for the potential discovery of novel bioactive compounds.

The Core Monolignol Biosynthesis Pathway

The biosynthesis of monolignols begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The pathway can be broadly divided into the general phenylpropanoid pathway and the monolignol-specific branch.

Key Enzymes and Intermediates:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate/quinate.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves caffeoyl shikimate to release caffeic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces cinnamoyl-CoA esters (p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA) to their corresponding aldehydes. This is the first committed step of the monolignol-specific branch.

-

Ferulate 5-Hydroxylase (F5H): A cytochrome P450 enzyme that hydroxylates feruloyl-CoA, coniferaldehyde, or coniferyl alcohol at the 5-position.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to form sinapaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the cinnamaldehydes to their corresponding alcohols (monolignols).

The pathway is not strictly linear and can be viewed as a metabolic grid, allowing for the synthesis of the three main monolignols.

Caption: The core monolignol biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

Quantitative understanding of the monolignol pathway requires knowledge of enzyme kinetics and metabolite concentrations. While a complete dataset for Arabidopsis thaliana is not fully available in the literature, data from various studies are compiled below. Note that kinetic parameters can vary significantly based on experimental conditions.

Table 1: Kinetic Parameters of Key Monolignol Biosynthesis Enzymes in Arabidopsis thaliana

| Enzyme | Isoform(s) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| PAL | AtPAL1 | L-Phenylalanine | 64 | 1.8 | [1] |

| AtPAL2 | L-Phenylalanine | 68 | 2.5 | [1] | |

| AtPAL4 | L-Phenylalanine | 71 | 1.3 | [1] | |

| 4CL | At4CL1 | p-Coumaric acid | ND | ND | [2] |

| At4CL2 | p-Coumaric acid | ND | ND | [2] | |

| At4CL4 | Sinapic acid | ND | ND | [2] | |

| CCR | AtCCR1 | Feruloyl-CoA | 3.6 ± 0.4 | ND | [3] |

| Sinapoyl-CoA | 3.7 ± 0.5 | ND | [3] | ||

| p-Coumaroyl-CoA | 2.2 ± 0.3 | ND | [3] |

ND: Not Determined in the cited literature.

Table 2: Endogenous Concentrations of Monolignols and Precursors in Arabidopsis thaliana Tissues [4]

| Metabolite | Leaf (pmol g⁻¹ FW) | Root (pmol g⁻¹ FW) | Stem (pmol g⁻¹ FW) |

| p-Coumaraldehyde | 0.64 ± 0.06 | 32.41 ± 0.65 | 8.81 ± 1.84 |

| p-Coumaryl alcohol | 662.29 ± 13.62 | 28460.42 ± 907.87 | 5702.78 ± 166.44 |

| Coniferaldehyde | 302.34 ± 23.00 | 267.12 ± 3.28 | 195.60 ± 9.52 |

| Coniferyl alcohol | 938.89 ± 83.29 | 28773.57 ± 1151.53 | 6974.56 ± 369.49 |

| Sinapaldehyde | 3.47 ± 1.03 | 11.11 ± 4.53 | 12.64 ± 0.96 |

| Sinapyl alcohol | 45.61 ± 19.50 | 142.25 ± 23.47 | 1087.56 ± 24.83 |

Transcriptional Regulation of Monolignol Biosynthesis

The expression of monolignol biosynthesis genes is tightly regulated by a hierarchical network of transcription factors, primarily from the NAC and MYB families. This network ensures that lignin is deposited in the correct cell types (e.g., xylem vessels and fibers) at the appropriate developmental stage.

-

Master Switches (NAC domain proteins): VASCULAR-RELATED NAC-DOMAIN (VND) and SECONDARY WALL-ASSOCIATED NAC DOMAIN (SND) proteins act as high-level master switches that initiate the entire secondary cell wall formation program, including lignin, cellulose, and xylan synthesis.

-

Secondary Master Switches (MYB transcription factors): The NAC master switches directly activate the expression of MYB46 and MYB83. These MYB transcription factors then act as secondary master switches, directly activating the genes encoding the biosynthetic enzymes for all three cell wall components.

-

Lignin-Specific Regulators (MYB transcription factors): Downstream of MYB46/MYB83 are MYB factors like MYB58 and MYB63, which specifically activate the expression of monolignol biosynthesis genes by binding to AC elements in their promoters. Other MYB factors, such as MYB4, can act as repressors of the pathway.

Caption: Hierarchical transcriptional control of monolignol biosynthesis.

Experimental Protocols

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 3% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 15 mM L-phenylalanine in Assay Buffer.

-

Stop Solution: 6 M HCl.

-

Spectrophotometer and UV-transparent cuvettes.

Procedure:

-

Enzyme Extraction: a. Homogenize ~150 mg of fresh plant tissue in 2 mL of ice-cold Extraction Buffer. b. Centrifuge at 10,000 x g for 10 min at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. Keep on ice. d. Determine the total protein concentration of the extract using a Bradford assay.

-

Enzyme Assay: a. Prepare the reaction mixture in a cuvette: 1.9 mL of Assay Buffer, 1.0 mL of Substrate Solution, and 100 µL of enzyme extract. b. For the blank, substitute the enzyme extract with 100 µL of Extraction Buffer. c. Incubate the reaction mixture at 30°C for 15-60 minutes. d. Stop the reaction by adding 200 µL of 6 M HCl. e. Measure the absorbance at 290 nm against the blank.

-

Calculation: a. Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M⁻¹ cm⁻¹). b. Express PAL activity as nmol of trans-cinnamic acid produced per minute per mg of protein.

Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Thioacidolysis Reagent: 2.5% boron trifluoride diethyl etherate (v/v) and 10% ethanethiol (v/v) in dioxane.

-

Internal Standard (e.g., tetracosane).

-

Dichloromethane and water for extraction.

-

Silylating Reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

GC-MS system.

Procedure:

-

Sample Preparation: a. Use 2-5 mg of finely ground, extractive-free, dried plant material. b. Place the sample in a glass reaction vial. Add a known amount of internal standard.

-

Reaction: a. Add 500 µL of Thioacidolysis Reagent to the vial. b. Purge with nitrogen, seal the vial tightly, and heat at 100°C for 4 hours. c. Cool the vial on ice.

-

Extraction: a. Add 500 µL of water and 1 mL of dichloromethane. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase. Repeat the extraction of the aqueous phase with dichloromethane. d. Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Derivatization and Analysis: a. Add 50 µL of silylating reagent and 50 µL of pyridine to the dried residue. b. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives. c. Analyze the derivatized products by GC-MS. d. Identify and quantify the H, G, and S monomers based on their retention times and mass spectra, relative to the internal standard.

Caption: A typical experimental workflow for lignin monomer analysis.

Conclusion

The monolignol biosynthesis pathway in Arabidopsis thaliana is a well-characterized yet complex metabolic network. It is subject to intricate transcriptional control that ensures the precise deposition of lignin required for normal plant growth and development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers aiming to study and manipulate this pathway. Further research, particularly in obtaining a complete set of enzyme kinetic parameters for Arabidopsis and in vivo flux analysis, will be crucial for developing predictive models and advancing efforts in metabolic engineering for improved biomaterials and biofuels.

References

- 1. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Arabidopyl Alcohol: A Technical Guide to a Novel Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

While the term "Arabidopyl alcohol" is not widely established in scientific literature, recent discoveries have identified a closely related isomer, iso-arabidopyl alcohol , as a naturally occurring compound in the model plant Arabidopsis thaliana. This in-depth technical guide consolidates the current understanding of iso-arabidopyl alcohol, focusing on its natural occurrence, biosynthetic pathway, and the experimental methodologies for its study. This information is primarily drawn from seminal research that first identified and synthesized this novel α-pyrone metabolite.

Natural Occurrence and Distribution

Iso-arabidopyl alcohol is a member of a class of metabolites designated as "arabidopyrones," which are characteristic secondary metabolites of Arabidopsis thaliana. The presence of these compounds has been confirmed in various aerial tissues of the plant, suggesting a role in the plant's interaction with its environment. However, detailed quantitative analyses of iso-arabidopyl alcohol in specific tissues are not yet extensively documented in the initial discovery papers.

Table 1: Natural Occurrence of Arabidopyrones in Arabidopsis thaliana

| Plant Tissue | Presence of Arabidopyrones |

| Rosette Leaves | Detected |

| Stems | Detected |

| Flowers | Detected |

| Siliques (seed pods) | Detected |

| Roots | Not Detected |

The Biosynthetic Pathway of Iso-Arabidopyl Alcohol

The formation of iso-arabidopyl alcohol in Arabidopsis thaliana proceeds through a novel biosynthetic pathway. This pathway originates from the general phenylpropanoid pathway and involves a key enzymatic step catalyzed by a cytochrome P450 enzyme, followed by an extradiol ring-cleavage dioxygenase.

Caption: Biosynthetic pathway of iso-arabidopyl alcohol.

Experimental Protocols

The following sections detail the methodologies for the isolation of iso-arabidopyl alcohol from its natural source and its chemical synthesis, based on established protocols.

Isolation from Arabidopsis thaliana

The protocol for extracting and identifying iso-arabidopyl alcohol from plant material is a standard procedure in metabolomics.

Table 2: Experimental Protocol for the Isolation of Iso-Arabidopyl Alcohol

| Step | Procedure |

| 1. Plant Material Harvesting | Collect aerial tissues (leaves, stems, flowers) from mature Arabidopsis thaliana plants. |

| 2. Metabolite Extraction | Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with a solvent mixture, typically 80% methanol in water. |

| 3. Sample Clarification | Centrifuge the extract to pellet insoluble debris. Collect the supernatant. |

| 4. Analytical Detection | Analyze the supernatant using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to identify and relatively quantify iso-arabidopyl alcohol and other arabidopyrones. |

| 5. Preparative Isolation | For obtaining pure compound, the crude extract can be subjected to preparative HPLC using a suitable column and gradient. |

Total Synthesis of Iso-Arabidopyl Alcohol

The chemical synthesis of iso-arabidopyl alcohol has been achieved through a multi-step process, with the key transformations being a Claisen condensation and a Wittig reaction.

Table 3: Key Steps in the Total Synthesis of Iso-Arabidopyl Alcohol

| Step | Transformation | Description |

| 1. Claisen Condensation | Formation of a β-keto ester intermediate. | An ester is reacted with another ester in the presence of a strong base to form a carbon-carbon bond. |

| 2. Wittig Reaction | Formation of the α-pyrone ring. | The β-keto ester is reacted with a phosphorus ylide (Wittig reagent) to form a double bond and subsequently the heterocyclic ring. |

| 3. Functional Group Manipulation | Final modifications to achieve the target molecule. | This may involve reduction or other transformations of functional groups on the α-pyrone scaffold. |

| 4. Purification | Isolation of the final product. | The synthesized iso-arabidopyl alcohol is purified from the reaction mixture using column chromatography. |

digraph "Synthetic Workflow of Iso-Arabidopyl Alcohol" { graph [rankdir="LR", splines=ortho, nodesep=0.7, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];Starting_Materials [label="Ester Substrates"]; Claisen_Product [label="β-keto ester"]; Wittig_Product [label="α-pyrone intermediate"]; Final_Product [label="iso-Arabidopyl alcohol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Starting_Materials -> Claisen_Product [label="Claisen Condensation", color="#EA4335", fontcolor="#EA4335"]; Claisen_Product -> Wittig_Product [label="Wittig Reaction", color="#FBBC05", fontcolor="#FBBC05"]; Wittig_Product -> Final_Product [label="Reduction/Modification", color="#34A853", fontcolor="#34A853"];

}

Caption: Synthetic workflow for iso-arabidopyl alcohol.

This guide serves as a foundational resource for researchers interested in the novel plant metabolite iso-arabidopyl alcohol. For detailed experimental conditions, analytical data, and further insights, consulting the primary research literature is strongly recommended. The discovery of arabidopyrones opens new avenues for investigating plant specialized metabolism and its evolutionary diversification.

Physical and chemical properties of iso-arabidopyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of iso-arabidopyl alcohol. Iso-arabidopyl alcohol, a member of the arabidopyrone family of natural products, is a secondary metabolite found in Arabidopsis thaliana. This document summarizes its known chemical and physical characteristics, details its biosynthetic pathway, and outlines its chemical synthesis. The information is presented through structured data tables and detailed diagrams to facilitate understanding and application in research and development.

Chemical Identity and Properties

Iso-arabidopyl alcohol is a depositor-supplied synonym for the compound formally named 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid[1]. It is a unique α-pyrone derivative discovered in the model plant organism, Arabidopsis thaliana[2][3].

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 196.03717 Da | PubChem[1] |

| XLogP3-AA (LogP) | 0.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 86.7 Ų | PubChem (Computed)[1] |

| Formal Charge | 0 | PubChem[1] |

| IUPAC Name | 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid | PubChem[1] |

| SMILES | C1=C(C(=O)OC(=C1)C(=O)O)/C=C/CO | PubChem[1] |

| InChIKey | ZHVDMMGTPDSABS-OWOJBTEDSA-N | PubChem[1] |

Note: The properties listed are computationally generated and may not reflect experimentally determined values.

Biosynthesis Pathway

Iso-arabidopyl alcohol is synthesized in Arabidopsis thaliana through a novel branch of the phenylpropanoid pathway[3]. This biosynthetic route involves the neofunctionalization of a duplicated gene, highlighting an evolutionary mechanism for the generation of chemical diversity in plants[3][4][5].

Experimental Protocol: Elucidation of the Biosynthetic Pathway

The biosynthesis of arabidopyrones, including iso-arabidopyl alcohol, was elucidated by Weng et al. (2012) through a combination of genetic, metabolic, and biochemical analyses in Arabidopsis thaliana[3]. The key experimental steps involved:

-

Metabolite Profiling: Comparative metabolite profiling of wild-type and mutant Arabidopsis plants using liquid chromatography-mass spectrometry (LC-MS) to identify novel compounds.

-

Gene Co-expression Analysis: Identification of candidate biosynthetic genes by analyzing transcriptomic data for genes co-expressed with known phenylpropanoid pathway genes.

-

Mutant Analysis: Characterization of knockout mutants for candidate genes to establish their role in the pathway.

-

Heterologous Expression and Enzyme Assays: Expression of candidate enzymes (e.g., CYP84A4 and AtLigB) in a heterologous host (e.g., yeast or E. coli) to characterize their specific catalytic functions and substrate specificities.

-

Isotopic Labeling: Feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-phenylalanine) to trace the metabolic flow and confirm the origin of the carbon skeleton.

Diagram of the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of iso-arabidopyl alcohol from the amino acid phenylalanine.

Chemical Synthesis

The total synthesis of iso-arabidopyl alcohol was first reported by Matsumoto et al. in 2020[6]. The synthetic strategy relies on two key reactions: a Claisen condensation to construct the α-pyrone core and a Wittig reaction to install the side chain[2][7].

Experimental Protocol: General Synthetic Strategy

While the detailed, step-by-step protocol from the primary literature is not fully accessible, the general methodology can be outlined based on the reported key reactions[2][7]:

-

Formation of the α-Pyrone Ring: A Claisen condensation reaction is employed. This typically involves the base-mediated reaction of an ester with another carbonyl compound to form a β-keto ester or a related derivative, which can then be cyclized to form the pyrone ring.

-

Introduction of the Side Chain: A Wittig reaction is used to append the (E)-3-hydroxyprop-1-enyl side chain. This involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an appropriate aldehyde precursor on the α-pyrone ring.

-

Deprotection and Isolation: Final deprotection steps, if any protecting groups were used, followed by purification (e.g., by chromatography) to yield pure iso-arabidopyl alcohol.

Diagram of the Synthetic Workflow

This diagram provides a logical overview of the synthetic approach to iso-arabidopyl alcohol.

Biological Function and Applications

The biological role of iso-arabidopyl alcohol and other arabidopyrones is primarily understood in the context of plant secondary metabolism. These compounds are believed to be involved in plant defense mechanisms[8][9]. As α-pyrones are a structural feature in a wide variety of biologically active metabolites, they may possess antimicrobial or other valuable bioactivities[10]. However, specific studies on the pharmacological activities of iso-arabidopyl alcohol are limited. Its unique structure, derived from a novel biosynthetic pathway, makes it an interesting target for further investigation in drug discovery and as a scaffold for the synthesis of novel bioactive compounds.

References

- 1. Iso-arabidopyl alcohol | C9H7O5- | CID 102515144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assembly of an evolutionarily new pathway for α-pyrone biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolutionary Fates and Dynamic Functionalization of Young Duplicate Genes in Arabidopsis Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein change in plant evolution: tracing one thread connecting molecular and phenotypic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 10. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

The Untapped Potential of Arabidopyl Alcohol: A Technical Guide for Researchers

An In-depth Exploration of a Novel Natural Product within the Pharmacologically Rich α-Pyrone Class

For Immediate Release

[City, State] – [Date] – While direct pharmacological studies on Arabidopyl alcohol, a naturally occurring α-pyrone from Arabidopsis thaliana, remain to be conducted, its chemical classification places it within a group of compounds renowned for a wide spectrum of biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biosynthesis of this compound and the vast therapeutic potential of the α-pyrone chemical scaffold, offering a roadmap for future investigation into this specific molecule.

Currently, the scientific literature on this compound is focused on its biosynthesis and physiological role within Arabidopsis thaliana. It is understood to be a substituted α-pyrone metabolite derived from the phenylpropanoid pathway. Its synthesis involves the activity of a ring-cleavage dioxygenase, and it is considered one of the most abundant arabidopyrones in this plant species.

While no quantitative data on the biological activity of this compound in a therapeutic context is available, the broader class of α-pyrones has been the subject of extensive research, revealing a wealth of pharmacological potential.

The Pharmacological Landscape of α-Pyrones

α-Pyrones are a class of heterocyclic compounds that form the core structure of many natural and synthetic molecules with significant biological activities.[1][2][3][4] These activities are diverse and include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antiviral properties.[1][5][6] This established pharmacological profile of the α-pyrone scaffold suggests that this compound could be a valuable candidate for biological screening.

Potential Therapeutic Areas for α-Pyrone Compounds

| Biological Activity | Description | Key Findings from α-Pyrone Studies |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Various natural and synthetic α-pyrones have demonstrated potent activity against a range of pathogens, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[6] |

| Cytotoxic/Anticancer | Induction of cell death in cancer cell lines. | Certain α-pyrones have shown significant growth inhibitory effects against human cancer cell lines such as A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia.[6] |

| Anti-inflammatory | Reduction of inflammatory responses. | Some α-pyrone derivatives have been investigated for their ability to modulate inflammatory pathways.[1] |

| Antiviral (including Anti-HIV) | Inhibition of viral replication. | The α-pyrone moiety is a structural feature in some compounds that have been shown to act as HIV protease inhibitors.[7][8] |

| Neuroprotective | Protection of nerve cells from damage. | Research has indicated a potential role for some α-pyrones against neurodegeneration.[2] |

A Roadmap for Investigating the Biological Activity of this compound

Given the absence of direct pharmacological data, a structured approach is necessary to elucidate the potential of this compound. The following experimental workflow is proposed for an initial investigation.

Detailed Methodologies for Key Initial Experiments

1. Cytotoxicity Screening (MTT Assay)

-

Objective: To assess the potential of this compound to inhibit cell proliferation in various cancer cell lines.

-

Protocol:

-

Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a twofold serial dilution of this compound in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible growth.

-

Conceptual Signaling Pathway for a Hypothetical Anti-inflammatory α-Pyrone

While the specific mechanism of this compound is unknown, a common pathway for anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

Conclusion

This compound represents a novel, uninvestigated natural product from a pharmacologically significant class of compounds. While its specific biological activities are yet to be discovered, the extensive research on α-pyrones provides a strong rationale for its evaluation as a potential therapeutic agent. The experimental frameworks and conceptual pathways outlined in this guide offer a starting point for researchers to unlock the potential of this intriguing molecule. Further investigation is warranted to determine if this compound holds the key to new developments in antimicrobial, anticancer, or anti-inflammatory therapies.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 8. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Key Alcohols in Arabidopsis thaliana

Introduction: While the term "arabidopyl alcohol" does not correspond to a recognized compound in the scientific literature concerning Arabidopsis thaliana, this guide provides an in-depth overview of the biosynthesis, function, and experimental analysis of several crucial classes of alcohols in this model plant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of monolignols, fatty alcohols, and ethanol, along with the pivotal role of alcohol dehydrogenase enzymes.

Monolignols: The Building Blocks of Lignin

Monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, are the fundamental precursors to lignin, a complex polymer essential for the structural integrity of the plant's secondary cell walls.

Biosynthesis and Function

The synthesis of monolignols originates from the amino acid L-phenylalanine through the phenylpropanoid pathway[1][2]. A series of enzymatic reactions, including deamination, hydroxylation, methylation, and reduction, lead to the formation of the three main monolignols[1][2][3]. The final reduction step, converting cinnamaldehydes to cinnamyl alcohols, is catalyzed by cinnamyl alcohol dehydrogenase (CAD) enzymes[3]. In Arabidopsis, the genes CAD-C and CAD-D are primarily responsible for supplying both coniferyl and sinapyl alcohols for lignin biosynthesis in the floral stem[3]. The relative proportions of these monolignols in the lignin polymer vary depending on the plant species and tissue type[3].

A double mutant (cad-c cad-d) in Arabidopsis exhibits a limp floral stem phenotype, highlighting the critical role of these enzymes in providing structural support[3]. Beyond its structural role, coniferyl alcohol can also act as a signaling molecule, regulating the phenylpropanoid pathway[1].

Quantitative Data

The endogenous levels of free monolignols can be quantified in Arabidopsis tissues.

| Compound | Tissue | Amount (nmol/g fresh weight) |

| Coniferyl alcohol | Stem | ~7 |

| p-Coumaryl alcohol | Stem | Significant levels detected |

| Sinapyl alcohol | Stem | Lower levels detected |

Data sourced from[1].

Experimental Protocols

Quantification of Endogenous Monolignols:

-

Plant tissues (e.g., stems) are harvested and immediately frozen in liquid nitrogen.

-

The tissue is ground to a fine powder and extracted with a suitable solvent (e.g., methanol).

-

The extract is then analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different monolignols.

Biosynthesis Pathway Diagram

Caption: Simplified monolignol biosynthesis pathway in Arabidopsis thaliana.

Fatty Alcohols: Components of Waxes and Suberin

Long-chain fatty alcohols are key constituents of protective barriers in plants, such as the cuticular wax on the stem and leaves, and the suberin in roots and seed coats.

Biosynthesis and Function

In Arabidopsis, the biosynthesis of primary alcohols for cuticular waxes begins with the de novo synthesis of C16 and C18 fatty acids, which are then elongated to very-long-chain fatty acids (VLCFAs)[4]. These VLCFAs are subsequently reduced to primary alcohols by FATTY ACYL-CoA REDUCTASEs (FARs)[4][5]. Specifically, FAR1, FAR4, and FAR5 are required for the synthesis of C22, C20, and C18 saturated fatty alcohols, respectively, which are found in root suberin and waxes[5].

These fatty alcohols can be esterified to hydroxycinnamic acids to form alkyl hydroxycinnamates, which are major components of Arabidopsis root waxes[5]. The enzyme FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT) is involved in the synthesis of alkyl caffeates[5].

Quantitative Data

The composition of waxes and suberin can be significantly altered in various mutants and under different conditions.

| Component | Genotype/Condition | Tissue | Amount (µg/g dry weight or as specified) |

| Suberin monomer load | Wild-type | Taproot | 9,411 ± 2,028 |

| Extractable wax | Wild-type | Taproot | 703 ± 170 |

| Caffeate | Wild-type | Seed residue | 61 ± 8 |

| Caffeate | fact-1 mutant | Seed residue | 19 ± 2 |

| Secondary alcohols | Wild-type | Stem wax | 2.4 µg/cm² |

| Ketones | Wild-type | Stem wax | 6.0 µg/cm² |

| C29 Diols | Wild-type | Stem wax | ~0.05 µg/cm² |

| C29 Ketols | Wild-type | Stem wax | ~0.16 µg/cm² |

Experimental Protocols

Analysis of Root Waxes and Suberin:

-

Wax Extraction: Entire roots are rapidly dipped in a solvent like chloroform to extract soluble waxes.

-

Suberin Analysis: The remaining root material is treated by acid-catalyzed transmethylation (e.g., with 5% sulfuric acid in methanol) to depolymerize the suberin.

-

Quantification: The extracted waxes and depolymerized suberin monomers are derivatized (e.g., by silylation) and analyzed by GC-MS. Internal standards like methyl heptadecanoate are used for accurate quantification[5].

Fatty Alcohol Biosynthesis Workflow

Caption: Workflow for the biosynthesis of fatty alcohols and their derivatives in Arabidopsis.

Ethanol and Alcohol Dehydrogenase (ADH): Role in Stress Response

Ethanol fermentation, catalyzed by alcohol dehydrogenase (ADH), is a crucial metabolic pathway for plant survival under low-oxygen (hypoxic) conditions.

Function and Regulation

Under hypoxia, mitochondrial respiration is inhibited, leading to a decrease in ATP production. Plants switch to fermentation to recycle NAD+ from NADH, allowing glycolysis to continue producing a small amount of ATP[7]. The primary fermentative pathway in most plants is alcoholic fermentation, which involves the conversion of pyruvate to acetaldehyde and then to ethanol by ADH[7].

The expression of the ADH gene in Arabidopsis is induced by hypoxia[8]. This induction is regulated by at least two signaling pathways: one that is ethylene-dependent and another that is ethylene-independent[8]. Calcium ions (Ca2+) also act as a second messenger in the signaling cascade that leads to ADH gene activation[8][9]. Overexpression of ADH1 has been shown to confer enhanced resistance to both abiotic (salt, drought, cold) and biotic stresses[10].

Exogenous application of ethanol can also enhance tolerance to other stresses, such as high-light and salinity, by reducing the accumulation of reactive oxygen species (ROS)[11].

Quantitative Data

The activity of the ADH promoter can be quantified using reporter gene systems.

| Condition | Reporter System | Fold Increase in Activity |

| Hypoxic treatment (24h) | ADH::GUS | 8- to 10-fold |

Data sourced from[8].

Experimental Protocols

GUS Activity Assay for ADH Promoter Induction:

-

Transgenic Arabidopsis plants containing an ADH promoter-GUS reporter fusion are grown under normal conditions.

-

The plants are subjected to hypoxic stress (e.g., by incubation in an argon atmosphere).

-

Plant tissues are harvested, and GUS activity is measured fluorometrically or spectrophotometrically using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG).

-

Protein concentration is determined to normalize the GUS activity.

ADH Enzyme Activity Assay:

-

Crude protein extracts are prepared from plant tissues.

-

The assay measures the oxidation of NADH to NAD+ at 340 nm in the presence of the substrate (e.g., acetaldehyde).

-

The reaction mixture typically contains a buffer, NADH, and the protein extract, with the reaction initiated by adding the substrate.

Hypoxic Stress Signaling Pathway

Caption: Signaling pathways leading to ADH induction under hypoxic stress in Arabidopsis.

References

- 1. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl Hydroxycinnamates in Root Waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Composition of secondary alcohols, ketones, alkanediols, and ketols in Arabidopsis thaliana cuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis phenotyping reveals the importance of alcohol dehydrogenase and pyruvate decarboxylase for aerobic plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Events in the Hypoxic Induction of Alcohol Dehydrogenase Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis Alcohol Dehydrogenase Expression in Both Shoots and Roots Is Conditioned by Root Growth Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol dehydrogenase 1 (ADH1) confers both abiotic and biotic stress resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exogenous ethanol treatment alleviates oxidative damage of Arabidopsis thaliana under conditions of high-light stress - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Arabidopyl alcohol

Absence of Scientific Literature on "Arabidopyl Alcohol"

Following a comprehensive search of scientific databases and chemical literature, there is no evidence to suggest the existence of a compound named "this compound." This term does not appear in established chemical registries or peer-reviewed publications. The name may be a neologism or a misspelling of a different, recognized chemical entity.

Given the lack of any discoverable data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" as the core subject does not exist within the current body of scientific knowledge.

Researchers, scientists, and drug development professionals seeking information on chemical compounds are advised to consult authoritative sources such as the CAS Registry, PubChem, and Scopus to verify the existence and properties of substances of interest.

Should a valid chemical name be provided, a detailed technical guide adhering to the specified requirements can be generated.

An In-Depth Technical Guide to Arabidopyl Alcohol and its Derivatives

An Important Note on Availability of Information: Publicly available scientific literature and chemical databases contain limited to no specific information on a compound named "Arabidopyl alcohol" or its direct derivatives. The information presented herein is based on a comprehensive search of available data, which primarily yielded information on a structurally related compound, "iso-arabidopyl alcohol," and general principles of alcohol chemistry and drug development. Therefore, this guide will provide a foundational understanding based on available data for iso-arabidopyl alcohol and extrapolate potential characteristics and research avenues for the hypothetical "this compound" and its derivatives, in line with the user's request for a technical guide.

Introduction to Iso-Arabidopyl Alcohol

Iso-arabidopyl alcohol is a chemical compound with the molecular formula C₉H₈O₅.[1] It is identified in the PubChem database with CID 102515144.[1] While detailed biological activity and pharmacological data are not extensively documented, its chemical structure suggests potential for further investigation and derivatization in drug discovery.

Chemical and Physical Properties

A summary of the computed properties of iso-arabidopyl alcohol is provided in Table 1. This data is essential for researchers in designing experiments and understanding the compound's behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇O₅⁻ | PubChem |

| Molecular Weight | 195.15 g/mol | PubChem |

| IUPAC Name | 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylate | PubChem |

| InChI Key | ZHVDMMGTPDSABS-OWOJBTEDSA-M | PubChem |

| SMILES | C1=C(C(=O)OC(=C1)C(=O)[O-])/C=C/CO | PubChem |

Synthesis of Alcohols: General Methodologies

The synthesis of alcohols is a fundamental process in organic chemistry with various established methods. These can be broadly categorized into the transformation of other functional groups into a hydroxyl group. For a hypothetical "this compound," its synthesis would likely involve multi-step organic reactions. General experimental workflows for alcohol synthesis are depicted below.

General Experimental Workflow for Alcohol Synthesis from an Alkyl Halide

Caption: General workflow for the synthesis of an alcohol from an alkyl halide via nucleophilic substitution.

General Experimental Workflow for Alcohol Synthesis from a Carbonyl Compound

Caption: General workflow for the synthesis of an alcohol from a carbonyl compound via reduction.

Potential Biological Activities and Signaling Pathways

While no specific biological activities are documented for iso-arabidopyl alcohol, its structure contains a pyran ring and a conjugated system, which are present in many biologically active natural products. The hydroxyl group can also participate in hydrogen bonding, a key interaction in biological systems.

Hypothetical Signaling Pathway Inhibition

Many drugs exert their effects by inhibiting specific signaling pathways. For a derivative of "this compound," a hypothetical mechanism could involve the inhibition of a kinase signaling pathway, which is often implicated in diseases like cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway by an "this compound" derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a novel compound like "this compound" would need to be developed and optimized. Below are general methodologies that would be adapted.

General Protocol for Synthesis of an Alcohol Derivative

-

Reaction Setup: A solution of the starting material (e.g., a halogenated precursor to this compound) in a suitable solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The nucleophile (e.g., sodium hydroxide solution) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, the mixture is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

General Protocol for In Vitro Kinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound (e.g., an "this compound" derivative) in a suitable assay buffer.

-

Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a set period.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of novel chemical entities is a cornerstone of drug discovery. While specific information on "this compound" is currently unavailable, the structural features of the related "iso-arabidopyl alcohol" suggest a potential starting point for the design and synthesis of new bioactive molecules. Future research should focus on the synthesis of "this compound" and a library of its derivatives. Subsequent screening of these compounds in various biological assays could uncover novel therapeutic agents. The methodologies and workflows presented in this guide provide a framework for such an endeavor.

References

Spectroscopic Analysis of Arabidopyl Alcohol and its Congeners: A Technical Guide

Disclaimer: The chemical name "Arabidopyl alcohol" is not a standard systematic name and does not correspond to a readily identifiable structure in common chemical databases. A search for this term on PubChem reveals a substance named "iso-arabidopyl alcohol," which is the anionic form of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. Due to the absence of published experimental spectroscopic data for a compound explicitly named "this compound," this guide will focus on the predicted spectroscopic data for its likely parent compound, 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid . The experimental protocols provided are generalized for the analysis of such a molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic characteristics and analytical methodologies for the structural elucidation of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. These predictions are based on the known spectroscopic behavior of the functional groups present in the molecule: a primary alcohol, a carboxylic acid, a conjugated diene, and a pyranone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded, may exchange with D₂O.[1][2][3] |

| Vinylic Protons (-CH=CH-) | 5.5 - 7.5 | Doublet, Multiplet | Region for protons on double bonds; coupling constants will depend on stereochemistry. |

| Methylene Protons (-CH₂-OH) | ~ 4.2 | Doublet | Adjacent to an electronegative oxygen and a double bond. |

| Alcohol (-OH) | Variable (2.0 - 5.0) | Broad Singlet | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Pyranone Ring Protons | 6.0 - 7.5 | Doublets, Multiplets | Vinylic protons within the heterocyclic ring structure. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbon (-COOH) | 165 - 185 | Deshielded due to the two oxygen atoms.[2][4] |

| Pyranone Carbonyl Carbon (C=O) | 160 - 170 | Carbonyl carbon within the lactone ring. |

| Vinylic Carbons (-C=C-) | 100 - 150 | Carbons involved in the double bonds of the side chain and the pyranone ring. |

| Methylene Carbon (-CH₂-OH) | ~ 60 | Carbon bearing the primary alcohol functional group. |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometric Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M⁺ | [C₉H₈O₅]⁺ | Molecular Ion |

| M - 18 | [C₉H₆O₄]⁺ | Loss of H₂O (dehydration) from the alcohol.[5] |

| M - 45 | [C₈H₇O₃]⁺ | Loss of the carboxyl group (·COOH).[5] |

| M - 46 | [C₉H₇O₃]⁺ | Neutral loss of formic acid from α-hydroxycarboxylic acids.[6] |

| 45 | [COOH]⁺ or [CH₂OH]⁺ | Characteristic fragment for carboxylic acids or primary alcohols.[6] |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity and Shape |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch (Alcohol) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Alkene) | 3010 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=O Stretch (Pyranone) | 1715 - 1730 | Strong, Sharp |

| C=C Stretch (Alkene & Ring) | 1620 - 1680 | Medium to Weak |

| C-O Stretch (Alcohol & Acid) | 1050 - 1320 | Strong |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound. For a molecule with both alcohol and carboxylic acid groups, DMSO-d₆ is often a good choice as it can solvate polar functional groups and will not exchange with the acidic and hydroxyl protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the deuterium signal of the solvent.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary for quantitative analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction (Electron Ionization - EI):

-

For a volatile solid, place a small amount (microgram to milligram range) into a capillary tube.

-

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

For less volatile solids, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane), and inject the solution into the ion source via a heated inlet or after separation by gas chromatography (GC-MS).

-

-

Data Acquisition (EI-MS):

-

The sample is introduced into the high-vacuum ion source.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field.

-

The ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[8]

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply high pressure (several tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Data Acquisition (FT-IR):

-

Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Acquire the sample spectrum. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.

Caption: Workflow for Spectroscopic Identification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

Technical Guide to the Safety and Handling of Aliphatic Alcohols for Research and Development Professionals

Disclaimer: The chemical "Arabidopyl alcohol" is not a recognized compound in standard chemical databases. Consequently, this guide provides safety and handling information for common aliphatic alcohols frequently used in laboratory settings, such as Isopropyl Alcohol, as a representative example. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before use.

Introduction

This guide offers a comprehensive overview of the safety and handling protocols for aliphatic alcohols commonly encountered in research and drug development. Due to the lack of available data for "this compound," this document will use Isopropyl Alcohol as a model to illustrate best practices. The principles and procedures outlined here are broadly applicable to many short-chain alcohols, but always defer to the substance-specific SDS.

Hazard Identification and Classification

Aliphatic alcohols present a range of hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification for Isopropyl Alcohol:

-

Flammable liquids (Category 2): Highly flammable liquid and vapor.

-

Eye irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific target organ toxicity — single exposure (Category 3): May cause drowsiness or dizziness.[2]

Hazard Statements:

The following DOT script visualizes the primary hazards associated with Isopropyl Alcohol.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Long-Chain Alcohols from Plant Material

A Note on "Arabidopyl Alcohol": The term "this compound" does not correspond to a recognized chemical compound in plant biochemistry literature. It is likely a typographical error or a misnomer. This document focuses on the extraction of long-chain aliphatic alcohols (fatty alcohols), which are significant components of plant waxes and suberin, with a particular focus on protocols developed for the model organism Arabidopsis thaliana. These protocols are broadly applicable to other plant species for the isolation of similar compounds.

Introduction

Long-chain primary alcohols are integral components of plant cuticular waxes and suberin, forming a protective barrier against environmental stresses.[1][2] These compounds are typically found as free alcohols or esterified to fatty acids or hydroxycinnamic acids.[2] The extraction and analysis of these alcohols are crucial for understanding plant physiology, stress responses, and for various biotechnological applications. This document provides detailed protocols for the extraction of these compounds from plant tissues, particularly from the roots of Arabidopsis thaliana, a common model for such studies.

Quantitative Data Summary

The efficiency of long-chain alcohol extraction is influenced by the choice of solvent, extraction time, and the specific plant tissue. The following table summarizes quantitative data from various extraction protocols.

| Plant Material | Target Compounds | Extraction Method | Solvent | Extraction Time | Yield/Observations | Reference |

| Arabidopsis thaliana roots (7-week-old) | Root waxes (including alkyl hydroxycinnamates) | Chloroform dipping | Chloroform | 1 minute | ~90% (w/w) of total extractable lipid material. | [3] |

| Arabidopsis thaliana roots | Suberin-associated waxes | Whole root immersion | Chloroform | 1.5 minutes | Effective for extraction prior to GC-MS analysis. | [4] |

| Arabidopsis thaliana leaves | Cuticular waxes | Rinsing | Chloroform | 30 seconds | Amount of wax extracted is quantifiable and sensitive to inhibitors. | [5] |

| Quercus suber leaves | Cuticular lipids | Soxhlet extraction | n-hexane | 3 hours | Highest recovery of cuticular lipids compared to other solvents and times. | [6] |

| Quercus suber leaves | Cuticular lipids | Soxhlet extraction | Dichloromethane | 6 hours | Similar lipid recovery to 3-hour n-hexane extraction. | [6] |

| Wheat straw | Straw wax | Soxhlet extraction | Hexane | 5 hours | Wax yield of approximately 0.8% of dry matter. | [7] |

| General Plant Material | Soluble components | Soaking | Ethanol | 24 hours | Effective for general extraction of soluble components.[8] | [8] |

Experimental Protocols

Protocol 1: Extraction of Suberin-Associated Root Waxes from Arabidopsis thaliana

This protocol is adapted from methods optimized for the extraction of waxes from the roots of Arabidopsis thaliana for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

Materials:

-

Arabidopsis thaliana plants (e.g., 7-week-old)

-

Chloroform (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Internal standards (e.g., 5 to 10 µg of each)[4]

-

Glass tubes with PTFE-lined screw caps (9 ml)

-

Forceps

-

Nitrogen gas supply

-

Heating block (110°C)

-

Vortex mixer

Procedure:

-

Plant Material Preparation:

-

Carefully remove the Arabidopsis plants from the growth medium.

-

Gently wash the roots with deionized water to remove any debris.

-

Excise the taproots for extraction.

-

-

Solvent Extraction:

-

Place the roots (e.g., 16 taproots for one replicate) into a 9 ml glass tube with a PTFE-lined screw cap.[4]

-

Add a sufficient volume of chloroform to completely submerge the roots (approximately 5 ml for 16 taproots).[4]

-

Gently rotate the tube for 1.5 minutes.[4]

-

Carefully decant the chloroform extract into a new, clean glass tube, ensuring the roots remain in the original tube.

-

-

Sample Concentration:

-

Derivatization for GC-MS Analysis:

Protocol 2: General Lipid Extraction from Arabidopsis Leaf Tissue

This protocol is a more general method for extracting total lipids, including fatty alcohols, from plant leaf tissue.

Materials:

-

Arabidopsis thaliana leaves

-

Isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

Deionized water

-

Glass tubes with Teflon-lined screw caps (50 ml)

-

Heating block or water bath (75°C)

-

Shaking incubator

-

Vortex mixer

Procedure:

-

Inactivation of Lipases:

-

Solvent Extraction:

-

Phase Separation and Collection:

-

Transfer the lipid extract (the lower chloroform phase) to a clean glass tube.

-

To the remaining leaf tissue, add 4 ml of a chloroform/methanol mixture (2:1, v/v) with 0.01% BHT and shake for 30 minutes.[9]

-

Collect the solvent phase and combine it with the first extract.

-

Repeat the extraction until the leaf tissue appears white.[9]

-

-

Final Processing:

-

The combined extracts can be washed with a salt solution (e.g., 1% KCl) to remove non-lipid contaminants.

-

The final lipid extract in the chloroform phase can be dried under nitrogen and redissolved in a suitable solvent for further analysis.

-

Visualizations

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the extraction of suberin-associated root waxes from Arabidopsis thaliana as described in Protocol 1.

Caption: Workflow for the extraction of fatty alcohols from Arabidopsis roots.

The logical relationship for selecting an appropriate extraction solvent is influenced by the polarity of the target compounds and the solvent.

Caption: Logic for solvent selection in lipid extraction.

References

- 1. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2006082437A1 - Isolation and fractionation of waxes from plants - Google Patents [patents.google.com]

- 8. coleparmer.com [coleparmer.com]

- 9. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

Application Notes and Protocols for the Quantitative Analysis of Arabitol (as a proxy for Arabidopyl Alcohol) using HPLC

A Note on Nomenclature: The term "Arabidopyl alcohol" did not yield specific methods in the scientific literature. However, "Arabitol," a structurally similar sugar alcohol, is a well-documented compound with established analytical protocols. This document provides a detailed method for the quantitative analysis of Arabitol, which should be readily adaptable for a similar polyol like "this compound."

Introduction

Arabitol is a sugar alcohol that plays a significant role in various biological processes and is used as a low-calorie sweetener in the food industry. Accurate quantification of arabitol in different matrices, such as fermentation broths, biological fluids, and food products, is crucial for research, quality control, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantitative analysis of arabitol due to its high resolution, sensitivity, and specificity.

This application note provides a comprehensive protocol for the quantitative analysis of arabitol using an HPLC system equipped with a Refractive Index (RI) detector. The method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental Protocols

Principle

This method employs isocratic HPLC separation on an amino or ion-exchange column followed by detection using a refractive index (RI) detector. The separation is based on the differential partitioning of arabitol between the stationary phase and the mobile phase. Quantification is achieved by comparing the peak area of arabitol in the sample to a calibration curve generated from standards of known concentrations.

Reagents and Materials

-

Standards: D-Arabitol (≥99% purity)

-

Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: 0.2 µm and 0.45 µm syringe filters (nylon or PTFE)

Instrumentation

-

HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of arabitol.

| Parameter | Condition 1 (Amino Column) | Condition 2 (Ion-Exchange Column) |

| Column | Amino Column (e.g., Ultra Amino 3.0 µm, 150 x 4.6 mm) | Ion-Exchange Ca Column (e.g., Agilent Hi-Plex Ca, 250 x 4.0 mm, 8 µm) |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) | Deionized Water |

| Flow Rate | 0.8 mL/min | 0.15 mL/min |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | Ambient | 90 °C |

| Detector | Refractive Index (RI) Detector | Refractive Index (RI) Detector |

| Run Time | Approximately 15 minutes | Approximately 20 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of D-arabitol and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. A typical calibration curve may include concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

-

Aqueous Samples (e.g., Fermentation Broth, Cell Culture Supernatant):

-

Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

-

Filter the supernatant through a 0.2 µm syringe filter.

-

Dilute the filtered sample with the mobile phase if the arabitol concentration is expected to be high.

-

-

Solid Samples (e.g., Food Products):

-

Accurately weigh a representative portion of the homogenized sample.

-

Add a known volume of deionized water and vortex thoroughly to extract the arabitol.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter, followed by a 0.2 µm syringe filter.

-

Dilute the filtered extract with the mobile phase as needed.

-

-

Biological Fluids (e.g., Plasma, Urine):

-

Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.2 µm syringe filter.

-

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each standard solution and sample into the HPLC system.

-

Record the chromatograms and integrate the peak area for arabitol. The approximate retention time for arabitol is 5.5 minutes under Condition 1.[1]

-

Construct a calibration curve by plotting the peak area versus the concentration of the arabitol standards.

-

Determine the concentration of arabitol in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.05 mg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Table 2: Sample Quantitative Data (Example)

| Sample ID | Peak Area | Concentration (mg/mL) |

| Standard 1 (0.5 mg/mL) | 150,000 | 0.50 |

| Standard 2 (1.0 mg/mL) | 305,000 | 1.00 |

| Standard 3 (2.5 mg/mL) | 760,000 | 2.50 |

| Sample A | 452,000 | 1.48 |

| Sample B | 610,000 | 2.00 |

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Arabitol using HPLC.

Diagram 2: Arabitol Metabolic Pathway in Yeast

Caption: Simplified metabolic pathway for the biosynthesis of D-Arabitol from Glucose in yeast.

References

Application Notes and Protocols for the GC-MS Analysis of Arabidopyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Arabidopyl alcohol, a labdane diterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols and data are designed to assist in the development of analytical methods for the identification and quantification of this compound in various sample matrices.

Introduction

This compound is a diterpenoid of interest in pharmaceutical and biological research due to its potential therapeutic properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in preclinical and clinical studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds like this compound, providing both high-resolution separation and specific mass-based detection. Due to the polar nature of the alcohol functional group, derivatization is typically required to enhance volatility and improve chromatographic peak shape.

Experimental Protocols

Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a biological matrix.

Materials:

-

Plasma sample containing this compound

-

Methyl tert-butyl ether (MTBE)

-

Internal Standard (IS) solution (e.g., 1 µg/mL of a structurally similar, stable isotope-labeled diterpenoid in methanol)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials with inserts

Procedure:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard solution.

-

Add 500 µL of MTBE to the sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

To improve the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the polar hydroxyl group to a nonpolar trimethylsilyl (TMS) ether.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC-MS autosampler vials

Procedure:

-

Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Methodology

The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the GC-MS analysis of TMS-derivatized this compound. This data is representative and should be confirmed experimentally.

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound-TMS | 12.5 | 347 | 275 | 121 | 0.5 | 1.5 |

| Internal Standard-TMS | 11.8 | 350 | 278 | 123 | - | - |

LOD: Limit of Detection, LOQ: Limit of Quantification

Mass Spectral Fragmentation

The mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragments. The fragmentation of labdane diterpenes is often characterized by the loss of the alkyl side chain.[1] For the TMS derivative, key fragments would likely arise from cleavage of the silyl group and fragmentation of the diterpene skeleton.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical dependencies and flow of the analytical procedure.

Caption: Logical flow of the GC-MS analytical method for this compound.

References

Application Notes and Protocols: The Use of Alcohol-Based Biomarkers in Plant Studies

A Note on Terminology: The term "Arabidopyl alcohol" does not correspond to a recognized compound in current plant biology literature. This document will focus on well-researched, alcohol-related biomarkers used in studies involving the model plant Arabidopsis thaliana. The primary focus will be on Coniferyl Alcohol , a key signaling molecule in the phenylpropanoid pathway. Additionally, we will cover the application of Ethanol as a priming agent for stress tolerance and the use of Alcohol Dehydrogenase (ADH) activity as a biomarker for hypoxic stress.

Section 1: Coniferyl Alcohol as a Signaling Molecule and Biomarker

Introduction: Coniferyl alcohol (CA) is one of the three major monolignols, which are the monomeric precursors to the lignin polymer in plant secondary cell walls. Lignin provides structural integrity, facilitates water transport, and acts as a barrier against pathogens. The biosynthesis of lignin is a metabolically expensive process, requiring tight regulation. Recent studies have revealed that coniferyl alcohol, beyond its structural role, functions as a signaling molecule that provides feedback to regulate the phenylpropanoid pathway, making it a valuable biomarker for studying lignin biosynthesis and overall plant metabolic status.[1]

Applications:

-